5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine
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Overview
Description
5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of glyoxal and ammonia to form the imidazole core, followed by subsequent functionalization to introduce the dimethylamino and propan-2-yl phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole core.
Uniqueness
5-[4-(dimethylamino)phenyl]-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N6 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-N-(4-propan-2-ylphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine |
InChI |
InChI=1S/C21H24N6/c1-14(2)15-5-9-17(10-6-15)24-20-19(25-21-22-13-23-27(20)21)16-7-11-18(12-8-16)26(3)4/h5-14,24H,1-4H3,(H,22,23,25) |
InChI Key |
VHXQZRDQVLTXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2NC=N3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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